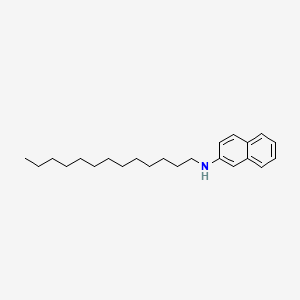

N-Tridecylnaphthalen-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

56358-18-0 |

|---|---|

Molecular Formula |

C23H35N |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

N-tridecylnaphthalen-2-amine |

InChI |

InChI=1S/C23H35N/c1-2-3-4-5-6-7-8-9-10-11-14-19-24-23-18-17-21-15-12-13-16-22(21)20-23/h12-13,15-18,20,24H,2-11,14,19H2,1H3 |

InChI Key |

VTHLRNWWADIQMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCNC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Mechanistic Investigations of N Tridecylnaphthalen 2 Amine Reactivity and Transformation

Fundamental Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for N-Tridecylnaphthalen-2-amine involves a multi-faceted approach, combining kinetic studies, the identification of transient species, and computational analysis of reaction pathways.

For instance, in reactions such as N-alkylation or N-acylation, the nucleophilicity of the secondary amine is a key factor. The bulky tridecyl and naphthalene (B1677914) groups can sterically hinder the approach of electrophiles, thereby influencing the reaction rate. msu.edu The rate of reaction would likely be determined by monitoring the concentration of reactants and products over time using spectroscopic or chromatographic methods.

Kinetic studies on the transformation of amine-containing micropollutants, such as atenolol, under advanced oxidation processes have revealed the formation of aminyl radicals upon cleavage of the N-Cl bond by UV light. nih.gov This highlights a potential pathway for the degradation of this compound under similar conditions.

A hypothetical kinetic experiment could involve the reaction of this compound with an alkyl halide. The progress of the reaction could be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the concentrations of the starting amine and the resulting tertiary amine. The data obtained could then be used to determine the reaction order and the rate constant.

Table 1: Hypothetical Kinetic Data for the Alkylation of this compound

| Time (minutes) | [this compound] (M) | [Product] (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 40 | 0.052 | 0.048 |

| 50 | 0.044 | 0.056 |

| 60 | 0.037 | 0.063 |

This is a hypothetical data table for illustrative purposes.

The identification and characterization of reaction intermediates are paramount to understanding the stepwise pathway of a chemical transformation. For this compound, several types of intermediates can be postulated based on the reaction conditions.

In electrophilic aromatic substitution reactions, the naphthalene ring can be attacked by an electrophile to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The position of the attack and the stability of the resulting intermediate would be influenced by the directing effects of the amino group.

Reactions involving the nitrogen atom can lead to different intermediates. For example, reaction with nitrous acid would likely form an N-nitrosamine derivative, a reaction common to secondary amines. libretexts.orgmsu.edu In oxidation reactions, one-electron transfer from the nitrogen atom could generate a radical cation. The formation of such transient species can often be detected and characterized by spectroscopic techniques like electron paramagnetic resonance (EPR).

In metal-catalyzed reactions, organometallic intermediates where the amine is coordinated to the metal center are expected. For instance, in a hypothetical C-H activation reaction, an initial complex between the palladium catalyst and the amine would be formed, followed by the cleavage of a C-H bond to generate a cyclometalated intermediate. nih.gov

The table below summarizes potential intermediates in various reactions of this compound.

Table 2: Potential Reaction Intermediates of this compound

| Reaction Type | Potential Intermediate |

| Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) |

| Reaction with Nitrous Acid | N-Nitrosamine |

| Oxidation | Radical cation |

| Metal-Catalyzed C-H Activation | Organometallic complex (e.g., Palladacycle) |

Transition state analysis provides insights into the energy landscape of a reaction, helping to understand why certain products are formed preferentially. Computational methods, such as density functional theory (DFT), are powerful tools for modeling the geometry and energy of transition states. nih.govrsc.org

For a reaction involving this compound, computational analysis could be used to compare the energy barriers for different possible reaction pathways. For example, in an electrophilic substitution reaction, the transition state energies for attack at different positions on the naphthalene ring could be calculated to predict the regioselectivity.

Experimental techniques can also provide information about the transition state. Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope, can reveal information about bond breaking and bond formation in the rate-determining step of a reaction. rsc.orgnih.gov

The concept of transition state stabilization is central to catalysis. beilstein-journals.org Enzymes, for instance, are thought to function by binding to the transition state of a reaction more tightly than to the ground state of the reactants, thereby lowering the activation energy. nih.govbeilstein-journals.org A similar principle applies to synthetic catalysts.

In the context of this compound, if it were to act as a catalyst, its structure would be crucial in stabilizing the transition state of the reaction it catalyzes. The steric and electronic properties of the tridecyl and naphthalene groups would create a specific environment that could selectively stabilize a particular transition state geometry.

This compound as a Ligand or Catalytic Component in Mechanistic Studies

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a ligand in coordination complexes and potentially as a component in catalytic systems.

This compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. libretexts.org The coordination chemistry of this ligand would be heavily influenced by the steric bulk of the tridecyl and naphthalene groups. These bulky substituents would likely favor the formation of complexes with lower coordination numbers.

The electronic properties of the naphthalene ring could also play a role in the coordination of the ligand. The aromatic system can engage in π-interactions with the metal center, which could influence the stability and reactivity of the resulting complex.

Ligand exchange processes are fundamental steps in many catalytic cycles. The rate of ligand exchange can be influenced by both steric and electronic factors. The bulky nature of this compound might lead to faster ligand dissociation compared to less sterically hindered amines.

While specific applications of this compound as a ligand in catalysis are not widely reported, its structural features are relevant to known catalytic systems. The N-aryl amine motif is a common feature in ligands for cross-coupling reactions. nih.gov

In a metal-catalyzed reaction, this compound could potentially serve as an ancillary ligand, modifying the steric and electronic environment of the metal center. This could, in turn, influence the activity, selectivity, and stability of the catalyst. For example, the steric bulk could be beneficial in promoting reductive elimination, a key step in many cross-coupling reactions.

Furthermore, the amine group could act as a directing group in C-H activation reactions. The coordination of the amine to the metal center would bring the catalyst into close proximity to specific C-H bonds on the naphthalene ring, facilitating their selective functionalization. nih.govrsc.org

The table below outlines the potential roles of this compound in metal-catalyzed transformations.

Table 3: Potential Roles of this compound in Metal-Catalyzed Reactions

| Role | Description |

| Ancillary Ligand | Modulates the steric and electronic properties of the metal catalyst. |

| Directing Group | Directs the catalyst to a specific C-H bond for functionalization. |

Reactivity Patterns and Selectivity Considerations

The reactivity of naphthalene systems in electrophilic aromatic substitution (EAS) is notably greater than that of benzene (B151609). This heightened reactivity is attributed to the lower stabilization energy loss in the initial electrophilic attack step compared to benzene. libretexts.org For naphthalene itself, electrophilic attack typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orguomustansiriyah.edu.iq This intermediate benefits from resonance structures that maintain one fully aromatic ring. libretexts.org

In the context of N-substituted naphthalen-2-amines, the amino group (-NHR) is a powerful activating group and is ortho-, para-directing. This is due to the nitrogen's lone pair of electrons, which can be donated to the aromatic system, increasing electron density at specific positions and stabilizing the arenium ion intermediate formed during electrophilic attack. dalalinstitute.com For a substituent at the 2-position of the naphthalene ring, the ortho positions are the 1- and 3-positions, and the para position is the 6-position. Therefore, electrophilic attack is directed to these positions.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion. dalalinstitute.com A proton is then eliminated from the carbon atom that was attacked to restore the stable aromatic system. uomustansiriyah.edu.iqdalalinstitute.com

Table 1: General Steps in Electrophilic Aromatic Substitution

| Step | Description |

| 1 | Generation of the electrophile. |

| 2 | Nucleophilic attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation (arenium ion). |

| 3 | Deprotonation to restore aromaticity. |

This table outlines the fundamental sequence of events in a typical electrophilic aromatic substitution reaction.

Factors such as the nature of the electrophile, the solvent, and the reaction temperature can influence the regioselectivity of the substitution. For instance, in the sulfonation of naphthalene, the substitution pattern can change with temperature. libretexts.org Similarly, Friedel-Crafts acylation of naphthalene can yield different major products depending on the solvent used. libretexts.org

The amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. libretexts.org Amines are generally more nucleophilic than their alcohol counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair more available for reaction. msu.edulibretexts.org

The nucleophilicity of amines allows them to react with a variety of electrophiles. A common reaction is N-alkylation, where the amine attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2). msu.eduwikipedia.org This reaction leads to the formation of a more substituted amine. wikipedia.org However, the product amine is also nucleophilic and can compete with the starting amine for the alkylating agent, potentially leading to a mixture of products, including di- and tri-alkylated species and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edulibretexts.org To achieve selective mono-alkylation, a large excess of the starting amine is often used. libretexts.org

Amines can also react with carbonyl compounds. With aldehydes and ketones, amines undergo nucleophilic addition to form an unstable carbinolamine intermediate, which can then eliminate water to form an imine (if it's a primary amine) or an enamine (if it's a secondary amine). libretexts.org With more electrophilic carbonyl compounds like acid chlorides and acid anhydrides, amines react rapidly to form amides. libretexts.orglibretexts.org This reaction is generally not prone to over-acylation because the resulting amide is less nucleophilic than the starting amine. libretexts.org

Table 2: Representative Nucleophilic Reactions of Amines

| Reactant Type | Product Type | General Reaction |

| Alkyl Halide | Alkylated Amine | R-NH₂ + R'-X → R-NH-R' + HX |

| Aldehyde/Ketone | Imine/Enamine | R-NH₂ + R'COR'' → R-N=CR'R'' + H₂O |

| Acid Chloride | Amide | R-NH₂ + R'COCl → R-NH-COR' + HCl |

| Acid Anhydride | Amide | R-NH₂ + (R'CO)₂O → R-NH-COR' + R'COOH |

This table summarizes the outcomes of common nucleophilic reactions involving primary amines.

The basicity of an amine generally correlates with its nucleophilicity, with more basic amines being more nucleophilic. masterorganicchemistry.com However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com

Studies on Amine-Mediated Reactions

Amine-boranes have emerged as significant reagents in transfer hydrogenation reactions, serving as a source of hydrogen. researchgate.netnih.gov These reactions provide an alternative to traditional methods like the Meerwein-Ponndorf-Verley (MPV) reaction. researchgate.netnih.gov Transfer hydrogenation using amine-boranes can proceed through several distinct mechanistic pathways: classical transfer hydrogenation, non-classical transfer hydrogenation, and hydrogenation involving the release of H₂. researchgate.netnih.gov

In some systems, borane-mediated hydride abstraction from an amine can generate a reactive iminium hydridoborate salt, which can then participate in catalytic cycles, including transfer hydrogenation. rsc.org The mechanism can be influenced by factors such as temperature, solvent, and the specific amine-borane and substrate used. nih.gov

Detailed kinetic studies, including isotopic labeling and DFT computations, have been employed to elucidate the mechanism of hydrogen transfer between amine-boranes. For example, the transfer from Me₂NH·BH₃ to iPr₂N=BH₂ has been shown to proceed through a concerted but asynchronous cyclic six-membered transition state. acs.org This process is driven by the subsequent exergonic dimerization of the resulting aminoborane. acs.org

Table 3: Mechanistic Pathways in Amine-Borane Mediated Transfer Hydrogenation

| Pathway | Description |

| Classical Transfer Hydrogenation | Direct transfer of hydrogen from the amine-borane to the substrate. researchgate.netnih.gov |

| Non-classical Transfer Hydrogenation | A more complex transfer mechanism, potentially involving intermediates. researchgate.netnih.gov |

| Hydrogenation | The amine-borane first releases molecular hydrogen (H₂), which then hydrogenates the substrate. researchgate.netnih.govbohrium.com |

This table categorizes the different mechanistic routes identified for transfer hydrogenation reactions utilizing amine-boranes.

The reaction between amines and carbon dioxide is fundamental to CO₂ capture technologies. The mechanism of this interaction has been a subject of extensive study. For primary and secondary amines, the reaction leads to the formation of carbamates. utwente.nl

Several mechanisms have been proposed. The zwitterion mechanism involves the initial formation of a zwitterionic intermediate (R₁R₂NH⁺COO⁻) through the nucleophilic attack of the amine on CO₂. This intermediate is then deprotonated by a base (another amine molecule, water, etc.) to form the stable carbamate. utwente.nl However, theoretical calculations suggest that the zwitterion may be a very unstable, transient species or even a transition state rather than a true intermediate. utwente.nl

An alternative, single-step termolecular mechanism has been proposed, where the attack of the amine on CO₂ and the deprotonation occur concertedly. utwente.nl More recent unified models, supported by theoretical calculations, suggest that the nucleophilic attack of the amine on CO₂ is catalyzed by a Brønsted base (like another amine or a water molecule) through a six-membered transition state. nih.govacs.org This concerted mechanism avoids the high energy barrier associated with the formation of a four-membered zwitterionic ring. nih.govacs.org

The interaction can be accelerated at interfaces, such as in microdroplets, where the formation of superacids at the surface can protonate CO₂, making it more susceptible to nucleophilic attack by the amine. nih.gov

Table 4: Proposed Mechanisms for Amine-CO₂ Reaction

| Mechanism | Key Feature | Supporting Evidence/Theory |

| Zwitterion Mechanism | Formation of a zwitterionic intermediate followed by deprotonation. utwente.nl | Historically significant, reconciles some kinetic data. utwente.nl |

| Termolecular Mechanism | A single-step, concerted reaction involving CO₂ and two amine molecules. utwente.nlresearchgate.net | Proposed to avoid unstable intermediates. utwente.nl |

| Catalytic Six-Membered Mechanism | Amine attack on CO₂ is assisted by a Brønsted base via a cyclic transition state. nih.govacs.org | Supported by theoretical calculations showing lower energy barriers. nih.govacs.org |

This table compares the primary mechanistic models proposed for the reaction between amines and carbon dioxide.

A comprehensive search for dedicated research on the advanced spectroscopic and structural elucidation of this compound has revealed a significant lack of publicly available scientific literature. Detailed experimental data from high-resolution NMR, tandem mass spectrometry, and X-ray crystallography specifically for this compound are not present in accessible research databases and publications.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline based on existing, verifiable research findings. The creation of such an article would require speculative data, which would not meet the required standards of scientific accuracy.

To fulfill the user's request, access to proprietary research data or the commissioning of new analytical studies on this compound would be necessary. Without such sources, the detailed analysis specified in the outline cannot be factually provided.

Advanced Spectroscopic and Structural Elucidation Research of N Tridecylnaphthalen 2 Amine

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Packing and Intermolecular Interactions

The dominant forces governing the crystal structure are expected to be van der Waals interactions, primarily arising from the long aliphatic tridecyl chain. These chains are likely to align in an organized fashion to maximize contact and minimize void space, a common feature in the crystal structures of long-chain alkyl compounds.

The aromatic naphthalene (B1677914) rings may participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. However, the bulky tridecyl group could sterically hinder a perfectly parallel stacking arrangement. It is plausible that the crystal structure would exhibit a herringbone or a tilted π-stacking motif to accommodate the steric demands of the alkyl chain.

Furthermore, the secondary amine group introduces the possibility of hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the nitrogen atom's lone pair and the π-system of the naphthalene ring can act as acceptors. While strong N-H···N hydrogen bonds might be less prevalent due to steric hindrance from the bulky substituents, weaker N-H···π interactions are a distinct possibility. In such interactions, the hydrogen atom of the amine group would be directed towards the electron-rich face of a neighboring naphthalene ring.

Table 1: Plausible Intermolecular Interactions in Crystalline N-Tridecylnaphthalen-2-amine

| Interaction Type | Participating Groups | Expected Significance |

| Van der Waals Forces | Tridecyl chains, Naphthalene rings | High |

| π-π Stacking | Naphthalene rings | Moderate (influenced by steric hindrance) |

| Hydrogen Bonding (N-H···π) | N-H group and Naphthalene ring | Low to Moderate |

| Hydrogen Bonding (N-H···N) | N-H group and Nitrogen atom | Low (due to steric hindrance) |

Absolute Configuration Assignment (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral as it does not possess a stereocenter. Therefore, the assignment of an absolute configuration (R/S) is not applicable to this compound. Should chiral derivatives be synthesized, for instance by introducing a chiral center in the tridecyl chain, techniques such as X-ray crystallography or chiral chromatography would be necessary to determine their absolute configuration. bohrium.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformation Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational properties of this compound. The spectra are expected to be a superposition of the vibrational modes of the naphthalene ring system, the tridecyl chain, and the secondary amine linkage.

Analysis of N-H and C-N Stretching Frequencies in Complex Environments

The N-H and C-N stretching vibrations are particularly diagnostic for the amine functionality. spectroscopyonline.com

N-H Stretching: As a secondary aromatic amine, this compound is expected to exhibit a single, characteristic N-H stretching vibration in its IR and Raman spectra. In a dilute, non-polar solvent where intermolecular interactions are minimized, this band would appear in the range of 3400-3450 cm⁻¹. spectroscopyonline.com In the solid state or in a concentrated solution, the presence of hydrogen bonding will cause a shift of this band to a lower frequency, typically by 50-100 cm⁻¹. cdnsciencepub.com The band shape is generally sharp to moderately broad.

C-N Stretching: The stretching vibration of the C-N bond is also a key spectral feature. For aromatic amines, the C(aryl)-N stretching vibration typically appears in the region of 1250-1350 cm⁻¹. This band is often strong and can be coupled with other vibrations within the aromatic ring. The C(alkyl)-N stretching vibration from the tridecyl group is expected in the 1020-1250 cm⁻¹ range. beilstein-journals.org

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the vibrational frequencies of molecules. researchgate.netnih.gov Such calculations on this compound would provide a more precise theoretical basis for the assignment of its experimental IR and Raman spectra.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) (Non-H-bonded) | Expected Frequency Range (cm⁻¹) (H-bonded) |

| N-H | Stretching | 3400 - 3450 | 3300 - 3400 |

| C(aryl)-N | Stretching | 1250 - 1350 | 1250 - 1350 (minor shifts) |

| C(alkyl)-N | Stretching | 1020 - 1250 | 1020 - 1250 (minor shifts) |

| C-H (aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 | 2850 - 2960 |

| N-H | Bending | ~1500 - 1600 (weak) | ~1500 - 1600 (weak) |

| N-H | Wagging | ~700 - 750 (broad) | ~700 - 750 (broad) |

Probing Hydrogen Bonding and Other Non-Covalent Interactions

The position and shape of the N-H stretching band in the IR spectrum are highly sensitive to the local environment and can serve as a powerful probe for hydrogen bonding. kpfu.ru In the absence of hydrogen bonding, the N-H stretch appears as a relatively sharp band at a higher frequency. As hydrogen bonding strength increases, the N-H bond lengthens and weakens, resulting in a shift of the stretching frequency to a lower wavenumber (a redshift) and a broadening of the band. cdnsciencepub.com

By comparing the IR spectra of this compound in different phases (gas, dilute solution, concentrated solution, and solid state), one can deduce the extent and nature of hydrogen bonding. For instance, a significant redshift of the N-H band in the solid-state spectrum compared to a dilute solution in a non-polar solvent would provide clear evidence for intermolecular N-H···X hydrogen bonding in the crystal lattice.

Raman spectroscopy can also provide complementary information. While N-H stretching vibrations are often weaker in Raman spectra compared to IR, their analysis can still be valuable. Low-frequency Raman spectroscopy is particularly useful for studying intermolecular vibrations, such as those related to lattice phonons in the crystal, which are directly influenced by the strength and nature of intermolecular forces, including hydrogen bonds. mdpi.com

Computational and Theoretical Chemistry Studies of N Tridecylnaphthalen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which in turn governs their reactivity, spectroscopic properties, and energetic stability. For N-Tridecylnaphthalen-2-amine, these methods can dissect the intricate interplay between the bulky, flexible tridecyl chain and the rigid, aromatic naphthalene (B1677914) core.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium to large-sized molecules like this compound. DFT calculations can predict a variety of molecular properties that are crucial for understanding its chemical behavior.

Theoretical investigations employing DFT can provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. The electronic configuration reflects the influence of both the electron-donating amino group and the extended conjugation of the naphthalene ring system. This creates a distinct electronic distribution that affects both ground-state properties and potential excited-state behavior. The reliability of DFT simulations in explaining selectivity trends and molecular geometries has been demonstrated in studies of other long-chain alkyl aromatic amines. nih.gov

Key parameters that can be derived from DFT calculations for this compound include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom of the amine group and the naphthalene ring are expected to be electron-rich, influencing the molecule's ability to engage in electrophilic and nucleophilic interactions.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for predicting sites of electrophilic attack (negative potential) and nucleophilic attack (positive potential). For this compound, the region around the nitrogen atom would likely exhibit a negative electrostatic potential, indicating its susceptibility to electrophilic attack. Studies on other naphthalene derivatives have successfully used MEP maps to identify reactive sites. bohrium.com

Reactivity Descriptors: DFT allows for the calculation of various chemical reactivity descriptors, such as chemical potential, hardness, and softness. These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity.

A hypothetical data table of DFT-calculated properties for this compound is presented below, based on typical values for similar aromatic amines.

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | 1.5 - 2.5 | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential (eV) | 7.0 - 8.0 | The energy required to remove an electron, reflecting the molecule's ability to act as an electron donor. |

| Electron Affinity (eV) | 0.5 - 1.5 | The energy released upon adding an electron, indicating its capacity to act as an electron acceptor. |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of high-level ab initio calculations.

For this compound, these methods could be employed to:

Accurately Determine Conformational Energies: The long and flexible tridecyl chain can adopt numerous conformations. High-accuracy ab initio calculations can provide precise energy differences between these conformers, helping to identify the most stable structures.

Predict Spectroscopic Data: Ab initio methods can be used to simulate various types of spectra with high fidelity. For instance, they can predict the vibrational frequencies for infrared (IR) and Raman spectroscopy, as well as the excitation energies for UV-Visible spectroscopy. This theoretical data is invaluable for interpreting experimental spectra. The application of ab initio methods for NMR calculations has been demonstrated for other naphthalene derivatives. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these frontier orbitals are critical for understanding a molecule's electronic transitions and reactivity.

For this compound, the analysis of its frontier orbitals would likely reveal:

HOMO: The HOMO is expected to be primarily localized on the electron-rich naphthalene ring and the nitrogen atom of the amine group. This indicates that these are the sites from which an electron is most easily donated in reactions with electrophiles.

LUMO: The LUMO is likely to be distributed over the aromatic naphthalene system, representing the region where an incoming electron would be accepted in reactions with nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests that the molecule is more easily excited and potentially more reactive. The HOMO-LUMO gap of this compound is expected to be influenced by the electron-donating nature of the amino group, which typically raises the HOMO energy. The modification of substituents on similar structures has been shown to tune the HOMO and LUMO levels and lower the energy gap. researchgate.net

A hypothetical representation of the frontier molecular orbital energies for this compound is provided in the table below.

| Molecular Orbital | Predicted Energy (eV) | Significance |

| HOMO | -5.5 to -6.5 | Represents the electron-donating ability. |

| LUMO | -1.0 to -2.0 | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 5.5 | Indicates chemical reactivity and the energy of the lowest electronic transition. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. MD simulations are particularly valuable for a molecule like this compound with its long, flexible alkyl chain.

Conformational Landscape Exploration of the Tridecyl Chain and Naphthalene Moiety

The tridecyl chain of this compound can adopt a vast number of conformations due to the free rotation around its single bonds. MD simulations can be used to explore this complex conformational landscape. By simulating the molecule's movements over time, researchers can identify the most probable and energetically favorable conformations. This is crucial for understanding how the molecule might interact with other molecules or surfaces. Studies on other long-chain alkylamines have shown that increasing the flexibility of the alkyl chain can facilitate certain reactions. acs.orgresearchgate.net

Simulation of Intermolecular Interactions in Condensed Phases

In a real-world scenario, molecules of this compound will interact with each other in a liquid or solid state. MD simulations can model these intermolecular interactions in condensed phases. Such simulations can reveal how the molecules pack together and how the flexible tridecyl chains might entangle or align. This information is critical for predicting macroscopic properties such as viscosity, boiling point, and solubility. The simulation of alkylamines on surfaces has been a subject of research, providing insights into self-assembly and interaction with different media. researchgate.netpku.edu.cn

The insights gained from MD simulations can be particularly relevant for understanding the behavior of this compound in various applications, such as in materials science where its self-assembly properties might be of interest.

Reaction Pathway Modeling and Transition State Calculations

Reaction pathway modeling is a cornerstone of computational chemistry, enabling the detailed study of how chemical reactions occur. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely mechanistic pathways. e3s-conferences.orge3s-conferences.org

While specific computational studies on the synthesis of this compound are not extensively documented, plausible synthetic routes can be elucidated by examining theoretical studies on analogous N-substituted naphthylamines. The primary methods for forming the crucial C-N bond include Buchwald-Hartwig and Ullmann-type aminations. researchgate.net Computational techniques, particularly Density Functional Theory (DFT), are instrumental in understanding these reactions.

One plausible route is the direct amination of 2-naphthol (B1666908) derivatives. Theoretical models of such reactions suggest a mechanism involving the keto tautomer of the naphthol. Computational studies can map the energy profile of the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water, to predict reaction feasibility and optimize conditions. researchgate.net

Another significant synthetic approach is the C-H amination of naphthalene precursors. DFT calculations have been employed to rationalize the mechanisms of such reactions. For instance, in the organocatalytic atroposelective C-H amination of N-aryl-2-naphthylamines, computational studies support a concerted reaction pathway over a stepwise mechanism. researchgate.net These calculations help in understanding the role of the catalyst in activating the C-H bond and facilitating the formation of the C-N bond. researchgate.netbeilstein-journals.org Transition state calculations can provide the thermodynamic parameters that determine the feasibility and stereoselectivity of such cyclization and amination reactions. e3s-conferences.org

Table 1: Hypothetical Energy Barriers for Key Synthetic Steps Calculated via DFT This table presents illustrative data based on typical values found in computational studies of related amination reactions.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| N-H activation of Tridecylamine (B1585788) | DFT (B3LYP/6-31G*) | 15-20 |

| C-H activation of Naphthalene | DFT (B3LYP/6-31G*) | 25-30 |

| C-N Reductive Elimination | DFT (B3LYP/6-31G*) | 10-15 |

Computational studies are crucial for understanding the intricate mechanisms of catalytic cycles. For analogs like N-aryl-2-naphthylamines, dual catalytic systems often employ a combination of a nickel catalyst and a photocatalyst for C-N cross-coupling. nih.gov Theoretical models can elucidate the role of each catalyst, including potential energy transfer (EnT) pathways from the photocatalyst to the Ni(II) complex. nih.gov DFT calculations can model the key steps in the catalytic cycle, such as oxidative addition, ligand exchange, and reductive elimination, to understand how factors like ligand structure and solvent affect reaction efficiency.

In the context of Ni-catalyzed aerobic oxidative cross-coupling reactions, DFT calculations have been used to elucidate the mechanism of oxygen activation. nih.gov For the coupling of 2-naphthylamine (B18577) analogs, computational results suggest that a bioinspired intramolecular electron transfer from a deprotonated, redox-active substrate to O₂ at the Ni(II) center is a key step. nih.gov Similarly, for organocatalyzed reactions, such as the enantioselective C-H amination of N-aryl-2-naphthylamines, mechanistic studies propose a dual hydrogen bond activation mode by a chiral phosphoric acid catalyst, which can be rationalized and supported by computational modeling. beilstein-journals.org

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT (e.g., B3LYP functional), is a standard approach for predicting NMR parameters. pnu.ac.irresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on DFT/GIAO calculations for analogous structures and standard chemical shift ranges.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene C-2 (C-N) | 145-150 |

| Naphthalene C-1, C-3 | 108-118 |

| Other Aromatic C (Naphthalene) | 120-135 |

| Tridecyl C-1' (N-CH₂) | 45-50 |

| Tridecyl C-2' | 30-35 |

| Tridecyl Bulk CH₂ | 28-30 |

| Tridecyl Terminal CH₃ | 10-15 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are highly effective for simulating vibrational spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding intensities. researchgate.net

For this compound, a simulated spectrum would show characteristic peaks for N-H bending, C-N stretching, aromatic C-H and C=C stretching of the naphthalene ring, and various C-H stretching and bending modes of the long tridecyl chain. researchgate.netacs.org Comparing these simulated spectra with experimental data can confirm the molecular structure and aid in the assignment of observed vibrational bands. arxiv.org

Table 3: Key Predicted Vibrational Frequencies for this compound Frequencies are based on DFT calculations for naphthalene derivatives and alkylamines.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300-3500 |

| Aromatic C-H Stretch | Naphthalene Ring | 3050-3100 |

| Aliphatic C-H Stretch | Tridecyl Chain | 2850-2960 |

| C=C Stretch | Naphthalene Ring | 1500-1620 |

| N-H Bend | Secondary Amine | 1550-1650 |

| C-N Stretch | Aryl Amine | 1250-1340 |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For a compound like this compound, QSAR studies could be employed to predict potential biological activities, while QSRR could predict its reactivity in various chemical transformations. Although specific QSAR/QSRR models for this exact molecule are not prevalent, studies on related substituted naphthalenes and aromatic amines provide a framework for how such an analysis would be conducted. nih.govresearchgate.net

The process involves:

Data Set Assembly: A series of structurally related naphthalene derivatives with known activity/reactivity would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical parameters (e.g., HOMO/LUMO energies, partition coefficient logP, molecular connectivity indices). nih.govresearchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a predictive model. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

For N-substituted naphthalenes, QSAR studies have revealed the importance of descriptors like the partition coefficient (logP), energies of frontier molecular orbitals (HOMO/LUMO), and various topological indices in describing antimicrobial or other biological activities. nih.gov Such models are invaluable for screening large chemical libraries and prioritizing candidates for synthesis and testing.

Theoretical Descriptors for Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by its electronic structure. Computational methods, particularly DFT, are used to determine a range of quantum chemical parameters that act as descriptors for this behavior. researchgate.netjeires.com These descriptors help in understanding how the molecule will interact with other chemical species.

Key theoretical descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons to an electrophile. Conversely, ELUMO represents the molecule's ability to accept electrons, reflecting its electrophilic character. A lower ELUMO value indicates a greater propensity to accept electrons from a nucleophile. researchgate.netjeires.com

The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. researchgate.netbohrium.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com This parameter is often correlated with the molecule's stability; a large energy gap is associated with high stability. bohrium.com

Other important descriptors derived from these frontier orbitals include:

Ionization Potential (IP): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (EA): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (IP + EA) / 2, it measures the molecule's power to attract electrons.

Chemical Hardness (η): Calculated as (IP - EA) / 2, it signifies resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1 / η), it indicates a molecule's polarizability. Soft molecules are more reactive. researchgate.netbohrium.com

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic power of a molecule. researchgate.net

Studies on analogous aminonaphthalene derivatives show how these descriptors can predict reactivity. For instance, in the context of corrosion inhibition, a high EHOMO and a low ELUMO, along with a small energy gap, are desirable for effective adsorption on a metal surface. researchgate.netjeires.com Similarly, in aromatic nucleophilic substitution reactions of aminonaphthalenes, the relative energies of reaction intermediates, which are influenced by these electronic properties, can explain the observed reaction rates and selectivity. scirp.orgscirp.org The presence of the electron-donating tridecyl group on the nitrogen atom of this compound would be expected to increase the EHOMO value, enhancing its nucleophilicity compared to an unsubstituted 2-aminonaphthalene.

The following table presents hypothetical, yet representative, quantum chemical descriptors for this compound, based on values reported for similar N-substituted aminonaphthalene derivatives in computational studies. researchgate.netjeires.combohrium.com

| Descriptor | Symbol | Representative Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.15 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.98 | eV |

| Energy Gap | ΔE | 4.17 | eV |

| Ionization Potential | IP | 5.15 | eV |

| Electron Affinity | EA | 0.98 | eV |

| Electronegativity | χ | 3.065 | eV |

| Chemical Hardness | η | 2.085 | eV |

| Chemical Softness | S | 0.480 | eV⁻¹ |

| Electrophilicity Index | ω | 2.25 | eV |

Computational Screening for Analog Design

Computational screening, including Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful strategy for designing novel analogs of a lead compound like this compound with desired properties. researchgate.netresearchgate.net This approach uses computational models to predict the properties and activities of virtual compounds before their actual synthesis, saving significant time and resources.

The process typically begins with the creation of a virtual library of analogs. For this compound, this could involve modifications at several positions:

Varying the length and branching of the N-alkyl chain (e.g., replacing tridecyl with other alkyl or cycloalkyl groups). mdpi.com

Introducing substituents (e.g., electron-donating or electron-withdrawing groups) on the naphthalene ring system.

Altering the position of the amine group on the naphthalene core.

Once the virtual library is established, computational methods are used to calculate descriptors for each analog. These can be the quantum chemical descriptors discussed previously, as well as other properties like steric parameters, topological indices, and partition coefficients (logP). researchgate.netacs.org

A QSAR model is then developed by correlating these calculated descriptors with a specific activity or property of interest. researchgate.netresearchgate.net For example, if the goal is to design analogs with enhanced electronic properties for use in organic semiconductors, the model might correlate descriptors with charge mobility. mdpi.com If the target is a new corrosion inhibitor, the model would correlate descriptors with inhibition efficiency. researchgate.net

Recent studies on naphthalene derivatives have successfully employed these techniques. For instance, in silico screening of naphthalene diimide derivatives based on calculated Raman spectra has identified candidates with potentially high charge mobility for organic electronics. mdpi.com Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to design new naphthoquinone derivatives with potent anti-proliferative activity, guiding the synthesis of more effective compounds. researchgate.netmdpi.com

For this compound, a computational screening workflow could be implemented to design analogs with tailored properties. The table below illustrates a hypothetical screening of analogs for a desired property, such as improved charge transport characteristics, based on key calculated descriptors.

| Analog | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Predicted Relative Activity/Property |

| N-Octyl naphthalen-2-amine | -5.20 | -0.95 | 4.25 | Baseline |

| N-Tridecyl naphthalen-2-amine | -5.15 | -0.98 | 4.17 | Improved |

| N-Cyclohexyl naphthalen-2-amine | -5.25 | -0.90 | 4.35 | Reduced |

| 6-Bromo -N-tridecylnaphthalen-2-amine | -5.35 | -1.20 | 4.15 | Potentially Improved |

| 6-Methoxy -N-tridecylnaphthalen-2-amine | -5.05 | -0.92 | 4.13 | Significantly Improved |

This systematic in silico approach allows for the rational design and prioritization of a smaller number of highly promising candidates for synthesis and experimental validation, accelerating the discovery of new functional molecules based on the this compound scaffold.

Exploration of N Tridecylnaphthalen 2 Amine in Advanced Chemical Systems Research

Role as a Building Block in Polymer and Supramolecular Chemistry Research

The bifunctional nature of N-Tridecylnaphthalen-2-amine, possessing a reactive amine and a large, sterically influential naphthalene-tridecyl group, positions it as a valuable monomeric unit in polymer synthesis and a compelling component for the construction of ordered supramolecular systems.

Monomer or Cross-linker in Polymeric Material Design (e.g., polyimides, polyamides)

In the realm of polymer chemistry, the amine functionality of this compound allows for its incorporation into polymer backbones through condensation reactions. Specifically, it can act as a monomer in the synthesis of polyamides and polyimides, polymers renowned for their exceptional thermal stability and mechanical strength. ias.ac.in

When integrated into polyamides, typically through reaction with dicarboxylic acids, the long tridecyl chain of this compound would be expected to impart significant flexibility and a lower melting temperature compared to polyamides derived from shorter-chain or purely aromatic amines. kdfeddersen.comresearchgate.net The bulky naphthalene (B1677914) group, in conjunction with the long alkyl chain, would likely disrupt the extensive hydrogen bonding typically observed in conventional polyamides, leading to increased solubility in organic solvents and potentially creating a more processable material. The incorporation of such long-chain aliphatic segments is a known strategy to bridge the property gap between traditional polyamides and polyethylenes. researchgate.net

Similarly, in polyimides, which are synthesized from diamines and tetracarboxylic dianhydrides, the use of a monoamine like this compound would lead to chain termination, effectively controlling the molecular weight of the resulting polymer. Alternatively, if a diaminonaphthalene derivative with a tridecyl substituent were used, the tridecyl group would act as a bulky side chain, influencing the polymer's packing and solubility. Research on polyimides with long alkyl side chains has demonstrated that these groups can enhance solubility in common organic solvents while maintaining good thermal stability. honyplastic.com

The table below conceptualizes the potential impact of incorporating a long-chain N-alkylated naphthalene amine monomer into polyamides, based on established trends in polymer science. kdfeddersen.comresearchgate.netd-nb.info

| Property | Conventional Aromatic Polyamide | Polyamide with this compound Moiety | Rationale |

| Melting Temperature | High | Lower | The long, flexible tridecyl chain disrupts intermolecular hydrogen bonding and crystalline packing. researchgate.net |

| Solubility | Poor in common solvents | Enhanced | The bulky, hydrophobic groups increase free volume and reduce chain packing efficiency. |

| Mechanical Strength | High | Moderate | The flexible alkyl chains may reduce the overall rigidity and tensile strength compared to fully aromatic polyamides. d-nb.info |

| Moisture Absorption | Moderate to High | Lower | The hydrophobic nature of the tridecyl chain would be expected to reduce water uptake. |

Assembly in Self-Organizing Systems and Supramolecular Architectures

The amphiphilic character of this compound, arising from its polar amine-naphthalene head and nonpolar tridecyl tail, makes it an ideal candidate for research in self-assembly and supramolecular chemistry. Molecules with similar architectures are known to form highly ordered structures in solution and on surfaces. nih.gov

In aqueous or polar environments, the hydrophobic interactions between the tridecyl chains and π-π stacking interactions between the naphthalene cores would likely drive the self-assembly of this compound molecules into organized aggregates such as micelles, vesicles, or lamellar structures. monash.edumdpi.com The specific morphology of these assemblies would be dependent on factors like concentration, temperature, and solvent composition. The study of N-alkylated bisbenzimidazolyl naphthalene has shown that such molecules can self-assemble into rod-like structures in aqueous media. monash.edumdpi.com

On solid substrates, such as highly oriented pyrolytic graphite (B72142) (HOPG), this compound is expected to form well-defined, two-dimensional supramolecular networks. nih.gov The interplay between the adsorption of the alkyl chain onto the surface and the intermolecular interactions of the naphthalene and amine groups would dictate the final packing arrangement. Research on long-chain N-alkylated naphthalenediimides has shown that the length of the alkyl chain plays a crucial role in determining the lamellar packing structure of the self-assembled monolayer. nih.govnih.gov Such ordered assemblies are of great interest for patterning surfaces at the nanoscale. nih.gov

Integration into Functional Organic Materials Research

The electronic and photophysical properties of the naphthalene core, combined with the processability that the tridecyl group may impart, make this compound an intriguing component for the development of functional organic materials, particularly in the field of organic electronics.

Precursor for Optoelectronic Materials (e.g., organic light-emitting diodes, organic photovoltaics)

Naphthalene derivatives are widely utilized in the construction of materials for organic light-emitting diodes (OLEDs) due to their inherent fluorescence and charge-transporting capabilities. nih.govresearchgate.net Aromatic amines are also a cornerstone of materials for hole transport layers in OLEDs. researchgate.net this compound, by combining these two key moieties, could serve as a precursor or a direct component in optoelectronic materials.

The naphthalene core can act as a blue-emitting chromophore. By functionalizing it with an amine group, the emission properties can be tuned through intramolecular charge transfer (ICT) processes. cncb.ac.cn The introduction of an aromatic amine side group has been shown to improve the color purity and efficiency of blue-emitting OLEDs by preventing molecular packing. researchgate.net While this compound itself may not be the final emissive material, it could be chemically modified to create more complex and efficient emitters.

In the context of organic photovoltaics (OPVs), naphthalene diimides, which are related to naphthalenamines, are known n-type materials used as electron acceptors. scilit.com The amine functionality in this compound suggests it would more likely be a precursor for p-type (hole-transporting) materials. The long alkyl chain could enhance the solubility of the resulting materials, facilitating their deposition from solution, a key advantage for large-area and low-cost device fabrication.

The following table presents a conceptual comparison of OLED emitter properties, drawing on data from studies of various naphthalene-based and aromatic amine emitters. nih.govresearchgate.net

| Emitter Type | Representative Compound Structure | Emission Color | External Quantum Efficiency (EQE) | Rationale for Performance |

| Simple Naphthalene Derivative | 2-Naphthyl-anthracene | Blue | ~2-3% | Good intrinsic fluorescence but can suffer from aggregation-caused quenching. |

| Aromatic Amine Emitter | Hexaphenylbenzene with triphenylamine | Deep Blue | ~3.6% | The bulky amine groups prevent aggregation, leading to higher efficiency and color purity. researchgate.net |

| Conceptual this compound based Emitter | Modified this compound | Blue-Green | Potentially >3% | The combination of the naphthalene chromophore with a bulky, solubilizing N-alkyl-amine group could lead to efficient, solution-processable emitters. |

Components in Organic Electronic Devices (e.g., charge transport layers)

The ability to transport charge carriers (holes or electrons) is fundamental to the operation of many organic electronic devices. Aromatic amines are a well-established class of hole-transport materials (HTMs) due to their suitable highest occupied molecular orbital (HOMO) energy levels and good charge-carrier mobility. rsc.org Naphthalene diimides, on the other hand, are excellent electron-transport materials (ETMs). mdpi.com

Given its aromatic amine structure, this compound is a promising candidate for investigation as a hole-transport material. The naphthalene unit would contribute to the electronic properties, while the long tridecyl chain could offer several advantages. Firstly, it would enhance solubility, allowing for the formation of thin films via solution-based techniques like spin-coating or printing. Secondly, the alkyl chain could influence the morphology of the thin film, which is critical for efficient charge transport. Studies on carbazole-based HTMs with long alkyl chains have shown that the chain length can be used to tune the material's properties and performance in devices like perovskite solar cells.

The mobility of charge carriers in thin films of N-alkylated naphthalene diimides has been shown to be dependent on the length of the alkyl side-chain, with an optimal length leading to higher performance. mdpi.com A similar relationship would be expected for this compound-based materials, where the tridecyl chain would play a crucial role in balancing solubility, film morphology, and electronic coupling between adjacent molecules.

This table summarizes the electron mobility for a series of N-alkylated naphthalene diimide (NDI) derivatives, illustrating the impact of alkyl chain length on charge transport properties. mdpi.com

| Compound | Alkyl Chain Length | Electron Mobility (cm²/Vs) |

| NDI-C4 | 4 | 0.18 |

| NDI-C5 | 5 | 0.1 |

| NDI-C6 | 6 | 0.06 |

| NDI-C8 | 8 | 0.12 |

| NDI-C12 | 12 | 0.19 |

Conceptual Design and Synthesis of this compound-Based Probes or Sensors

The inherent fluorescence of the naphthalene moiety makes it an excellent building block for the design of fluorescent chemical probes and sensors. nih.gov The photophysical properties of naphthalene derivatives, such as their fluorescence quantum yield and emission wavelength, are often highly sensitive to their local environment and to the presence of specific analytes. nih.govcncb.ac.cn

A fluorescent sensor based on this compound could be conceptually designed by coupling the naphthalene-amine fluorophore to a specific recognition unit (a receptor). The amine group itself can act as a binding site for certain analytes, such as protons (for pH sensing) or metal ions. The binding event would perturb the electronic structure of the fluorophore, leading to a detectable change in its fluorescence signal (e.g., an increase or decrease in intensity, or a shift in the emission wavelength). This mechanism is often based on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

For instance, the lone pair of electrons on the nitrogen atom of the amine group could be involved in a PET process that quenches the fluorescence of the naphthalene core. Upon binding of a proton or a metal ion to the amine, this PET process could be inhibited, leading to a "turn-on" fluorescence response. The long tridecyl chain would serve to enhance the solubility of the probe in non-polar media or to anchor it within lipid membranes for biological sensing applications.

The design of a sensor could also involve chemical modification of the amine to introduce a receptor for a specific target. For example, the amine could be reacted to form a Schiff base or an amide, linking it to a moiety that selectively binds a particular ion or molecule. The subsequent interaction with the analyte would then trigger a conformational or electronic change that is transduced into a change in the fluorescence of the naphthalene reporter. The development of naphthalene-based probes for various species, from metal ions to biological molecules, is an active area of research.

Below is a table outlining the key photophysical properties of some naphthalene-based fluorescent probes, providing a basis for what might be expected from a sensor derived from this compound.

| Naphthalene-based Probe | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Naphthalene Bridged Disilane | (General photophysical study) | ~305 | ~450-480 (in non-polar solvents) | 0.15 - 0.32 |

| Dansyl-functionalized Calixarene | Cu²⁺ | ~340 | ~504 (free), ~433 (with Cu²⁺) | Not specified |

| Naphthalene-based dialdehyde | Glutathione (GSH) | ~400-450 | ~500-550 (with GSH) | Not specified |

Development of Fluorescent Naphthalene Amine Probes

The naphthalene moiety is a well-known fluorophore, characterized by its inherent fluorescence, typically in the ultraviolet-visible region. The amine group, when attached to the naphthalene ring, can significantly influence its photophysical properties through mechanisms such as intramolecular charge transfer (ICT). The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the naphthalene ring, often leading to changes in fluorescence intensity and wavelength in response to the local chemical environment.

While no specific fluorescent probes based on this compound have been reported, the long tridecyl chain could theoretically be exploited to create probes for lipophilic environments. The hydrophobic nature of the C13 alkyl chain would favor its partitioning into nonpolar media, such as cell membranes or micelles. In such environments, changes in the polarity, viscosity, or the presence of specific analytes could potentially modulate the fluorescence of the naphthalene amine core.

Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents

| Solvent | Polarity Index | Expected Excitation Max (λex) (nm) | Expected Emission Max (λem) (nm) | Expected Quantum Yield (ΦF) |

| Hexane | 0.1 | ~300-320 | ~340-360 | High |

| Dichloromethane | 3.1 | ~310-330 | ~360-390 | Moderate |

| Acetonitrile | 5.8 | ~315-335 | ~380-420 | Low |

| Methanol | 5.1 | ~320-340 | ~400-450 | Very Low |

Note: This table is illustrative and based on the general behavior of naphthalene amines. Actual experimental values for this compound are not available.

Design Principles for Chemosensors based on Naphthalene-Amine Interactions

The design of chemosensors often relies on the principle of a receptor-reporter system. In a hypothetical chemosensor based on this compound, the naphthalene would act as the fluorescent reporter, and the amine group could serve as a binding site or receptor for specific analytes.

Key design principles would include:

Analyte Recognition: The amine group can interact with various species through hydrogen bonding, protonation, or coordination with metal ions. For instance, the presence of protons (low pH) would lead to the protonation of the amine, which would drastically alter the electronic properties of the naphthalene system and, consequently, its fluorescence. Similarly, certain metal ions could coordinate to the amine, leading to either fluorescence quenching or enhancement.

Signal Transduction: The binding event at the amine receptor must be effectively communicated to the naphthalene fluorophore to induce a measurable change in the fluorescence signal. This is typically achieved through electronic effects (inductive or resonance) or conformational changes.

Influence of the Alkyl Chain: The long tridecyl chain would impart significant lipophilicity to the molecule. This could be leveraged to design sensors for nonpolar environments or to create amphiphilic structures that self-assemble, potentially leading to novel sensing mechanisms based on aggregation-induced emission (AIE) or changes in micellar structures.

Applications in Heterogeneous and Homogeneous Catalysis Research

The potential utility of this compound in catalysis is another area ripe for exploration, though currently lacking specific examples in the literature.

This compound as a Precursor to Ligands for Transition Metal Catalysis

The amine functionality in this compound provides a convenient handle for its elaboration into more complex ligand structures for transition metal catalysis. The nitrogen atom itself can act as a coordinating atom for a variety of transition metals.

Potential ligand syntheses could involve:

Phosphine-Amine Ligands: Reaction of the N-H bond with chlorophosphines could yield aminophosphine (B1255530) ligands. These bidentate P,N-ligands are valuable in various catalytic transformations, including cross-coupling reactions and asymmetric hydrogenation. The bulky naphthalene and long alkyl chain could provide unique steric and electronic properties to the resulting metal complexes.

Schiff Base Ligands: Condensation of the amine with various aldehydes or ketones would lead to the formation of Schiff base (imine) ligands. These are highly versatile and have been used in a wide array of catalytic systems for reactions such as polymerization, oxidation, and epoxidation. The tridecyl group could enhance the solubility of the resulting metal complexes in nonpolar organic solvents.

Investigation of its Role as an Organocatalyst or Promoter

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field. Amines are a cornerstone of organocatalysis, acting as either Brønsted bases or nucleophiles.

Hypothetically, this compound could function as:

A Brønsted Base: The basicity of the amine could be harnessed to promote reactions that require the deprotonation of a substrate, such as Michael additions or aldol-type reactions. The steric bulk of the naphthalene and tridecyl groups might influence the stereoselectivity of such transformations.

A Nucleophilic Catalyst: In reactions like the Baylis-Hillman reaction, the amine can act as a nucleophilic catalyst, adding to an electrophile to initiate the catalytic cycle. The specific steric and electronic environment provided by the this compound scaffold could offer different reactivity and selectivity compared to more commonly used amine catalysts.

A Phase-Transfer Catalyst: The amphiphilic nature of the molecule, with its polar amine head and nonpolar tail, suggests a potential role in phase-transfer catalysis, facilitating the reaction between reactants located in different immiscible phases.

While the specific reactivity of this compound as an organocatalyst remains to be experimentally verified, its structural features suggest it could be a promising candidate for investigation in this field.

Derivatization and Analog Development Research of N Tridecylnaphthalen 2 Amine

Systematic Studies of Regioselective and Chemoselective Derivatization Reactions

The selective functionalization of different parts of the N-Tridecylnaphthalen-2-amine molecule is crucial for developing new derivatives. The inherent reactivity of the naphthalene (B1677914) system, the long alkyl chain, and the secondary amine presents distinct opportunities and challenges for chemical modification.

The naphthalene core is a bicyclic aromatic system that can undergo various substitution reactions. researchgate.net The position of these modifications is directed by the existing secondary amine group and the intrinsic reactivity of the naphthalene rings. researchgate.netspcmc.ac.in Naphthalene is generally more reactive than benzene (B151609) towards electrophilic attack. spcmc.ac.in The amino group at the 2-position is an activating group, directing electrophilic substitutions primarily to the 1- and 3-positions. However, the regioselectivity can be influenced by reaction conditions and the steric bulk of the N-tridecyl group. researchgate.net

Common strategies for modifying the naphthalene ring include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups onto the ring. Nitration and halogenation of naphthalene typically occur at the α-position (C1). spcmc.ac.in

Transition Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, provide a highly regioselective means of forming new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach often starts with a pre-functionalized naphthalene, such as a bromo-substituted naphthalen-2-amine, to which new groups are coupled. nih.gov

Directed C-H Functionalization: By using a directing group, it is possible to selectively activate and functionalize specific C-H bonds on the naphthalene core that are otherwise unreactive. researchgate.net

| Reaction Type | Reagent/Catalyst | Expected Primary Product Position(s) | Functional Group Introduced |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-position | -NO₂ |

| Bromination | Br₂ | 1-position | -Br |

| Acylation (Friedel-Crafts) | RCOCl/AlCl₃ | 6- or 8-position | -COR |

| Suzuki Coupling (from bromo-precursor) | Ar-B(OH)₂ / Pd catalyst | Position of the bromo-substituent | -Ar (Aryl group) |

The long aliphatic tridecyl chain is generally less reactive than the aromatic naphthalene core. However, modern synthetic methods allow for its selective functionalization, particularly at the carbon atom adjacent (alpha) to the nitrogen. Research on analogous N-alkylanilines has shown that photoredox catalysis can be used to generate an α-anilinoalkyl radical. nih.govresearchgate.net This reactive intermediate can then engage in a variety of C-C bond-forming reactions, allowing for the introduction of new substituents on the tridecyl chain. nih.govresearchgate.net Copper-catalyzed reactions have also been employed for the sp³ C-H functionalization of N-alkylanilines, leading to the formation of new C-N bonds. organic-chemistry.org

The secondary amine is a key functional group, and its derivatization can significantly alter the molecule's properties. libretexts.orgmasterorganicchemistry.com It can act as a nucleophile or a base, and its reactivity is central to many derivatization strategies. Common modifications include:

N-Alkylation/N-Arylation: Introducing a second alkyl or an aryl group to form a tertiary amine. While direct alkylation can sometimes lead to overalkylation, methods using cesium bases have shown high chemoselectivity for mono-N-alkylation of primary amines to yield secondary amines. scispace.comorganic-chemistry.org

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to modify the electronic properties of the nitrogen atom. biotage.co.jp

Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, to produce stable sulfonamides. nih.gov This method is often used in analytical derivatization to enhance detection. nih.gov

Carbamate Formation: Reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine, which can be a useful intermediate in multi-step syntheses. biotage.co.jp

| Reaction Type | Reagent | Resulting Functional Group | Reference Principle |

|---|---|---|---|

| Acetylation | Acetic Anhydride (Ac₂O) | Acetamide | biotage.co.jp |

| Sulfonylation | 2-Naphthalenesulfonyl Chloride | Sulfonamide | nih.gov |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | Boc-carbamate | biotage.co.jp |

| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | Tertiary Amine | acs.org |

Synthesis of Structurally Modified this compound Analogs

The synthesis of analogs with modified alkyl chains or additional functional groups is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's biological activity and physical properties.

Systematic variation of the alkyl substituent is a common strategy to probe the impact of lipophilicity and steric bulk. The synthesis of analogs of this compound with different alkyl chains can be achieved through several established synthetic routes. A primary method involves the reductive amination of 2-naphthylamine (B18577) with various aldehydes or ketones, or the N-alkylation of 2-naphthylamine with different alkyl halides. rsc.org Research on other classes of compounds, such as N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, has demonstrated the feasibility of synthesizing homologous series with alkyl chains of varying lengths (e.g., C1 to C18) to investigate structure-activity relationships. mdpi.com Similarly, studies on N-alkyl-1,5-diphenyl-3-amine-1,2,4 triazoles and 2-amino-4-aryl-6-pyridopyrimidines have shown that altering the length of N-alkyl chains can significantly impact biological activity. researchgate.netnih.gov

| Analog | Alkyl Chain | Potential Synthetic Precursor (Alkylating Agent) |

|---|---|---|

| N-Octylnaphthalen-2-amine | C₈H₁₇ | 1-Bromooctane |

| N-Decylnaphthalen-2-amine | C₁₀H₂₁ | 1-Bromodecane |

| This compound | C₁₃H₂₇ | 1-Bromotridecane (B143060) |

| N-Hexadecylnaphthalen-2-amine | C₁₆H₃₃ | 1-Bromohexadecane |

| N-(2-Ethylhexyl)naphthalen-2-amine | -CH₂(CH(CH₂CH₃)CH₂CH₂CH₂CH₃) | 2-Ethylhexyl bromide |

Introducing new functional groups to the naphthalene core can dramatically alter the electronic and steric properties of the entire molecule. This can be accomplished either by starting with a pre-functionalized naphthalene derivative before the introduction of the tridecylamine (B1585788) side chain or by direct functionalization of the this compound molecule. thieme-connect.com For example, Suzuki-type cross-coupling reactions can be used to attach various aryl or heteroaryl groups to a bromo-naphthalene precursor before the amination step. nih.gov Alternatively, electrophilic substitution reactions, as described in section 7.1.1, can be performed on the final molecule, with the regiochemical outcome guided by the directing effect of the 2-aminoalkyl group. spcmc.ac.in

Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is a critical area of research, particularly for applications in asymmetric catalysis and chiral separations. The presence of a secondary amine group allows for several synthetic strategies to introduce chirality.

Asymmetric Synthesis: One of the foremost methods for obtaining chiral amines is through asymmetric hydrogenation. This can be achieved using catalysts derived from transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. For instance, ruthenium (II) catalysts with chiral diamine ligands have shown high stereoselectivity in the reduction of aromatic ketones. ajchem-b.com A similar approach could be envisioned for a precursor to this compound.

Chiral phosphoric acids have also emerged as powerful catalysts for the asymmetric synthesis of axially chiral biaryl-2-amines. beilstein-journals.org This method could be adapted to construct chiral naphthalene-based amines with high enantioselectivity. beilstein-journals.org Furthermore, imine reductases (IREDs) offer a biocatalytic route for the asymmetric synthesis of N-substituted α-amino esters, which could be chemically modified to yield the target compound. nih.gov

Chiral Derivatizing Agents: An alternative to direct asymmetric synthesis is the use of chiral derivatizing agents (CDAs) to resolve a racemic mixture of this compound. This indirect approach involves the formation of diastereomers that can be separated using standard chromatographic techniques. researchgate.net

Several CDAs are suitable for secondary amines. For example, dansyl-L-proline has been effectively used for the precolumn derivatization of compounds with primary and secondary amino groups. researchgate.net Another class of reagents, such as (-)-α-methoxy-α-methyl-1-naphthaleneacetic acid, can form diastereomeric amides that are resolvable by normal-phase chromatography. researchgate.net The development of new CDAs, including those based on benzofurans like DBD-PyNCS, offers highly fluorescent derivatives, which aids in their detection. nih.gov

Research into Derivatization Reactions for Advanced Analytical Methodologies

The detection and quantification of this compound in complex matrices necessitate the development of sensitive and selective analytical methods. Derivatization is a key strategy to enhance its detectability in chromatographic and spectroscopic analyses.

Development of New Labeling Reagents for Chromatographic Analysis

For high-performance liquid chromatography (HPLC), derivatization is often essential to introduce a chromophore or fluorophore, improving detection limits. thermofisher.com Since this compound is a secondary amine, several labeling reagents are applicable.